![molecular formula C17H20ClN3O5 B14805719 ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate: Unique due to its specific functional groups and structure.
3-chloro-2-methylphenyl derivatives: Share similar aromatic structures but differ in functional groups.
Hydrazino compounds: Similar in having hydrazine moieties but vary in other substituents.
Uniqueness
Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20ClN3O5 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
ethyl (E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H20ClN3O5/c1-3-26-17(25)10-9-16(24)21-20-15(23)8-7-14(22)19-13-6-4-5-12(18)11(13)2/h4-6,9-10H,3,7-8H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)/b10-9+ |
InChI Key |
OOORWYHUJZDNHJ-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


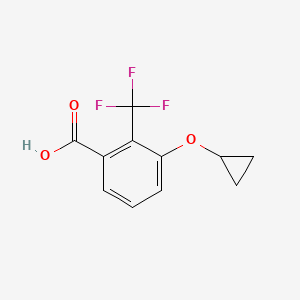
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B14805656.png)
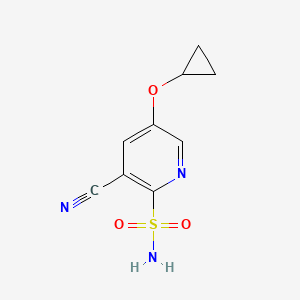
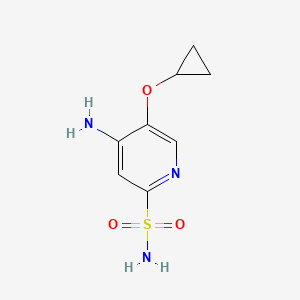
![(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B14805665.png)
![Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-](/img/structure/B14805675.png)
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
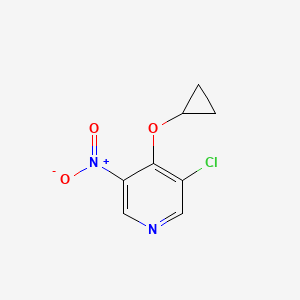
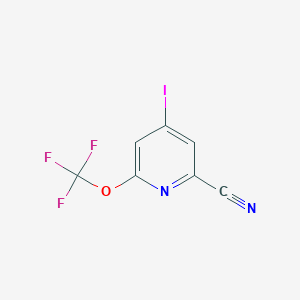
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
